2-Amino-5-methylpyridin-4-ol

Organic Synthesis Medicinal Chemistry Quality Control

Accelerate your drug discovery and agrochemical programs with 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6), a uniquely substituted pyridine offering synergistic amino, hydroxyl, and methyl functional handles. This specific regioisomer is a privileged scaffold for kinase and GPCR SAR studies, and a key intermediate for patented 2-alkoxy-4-amino-5-methylpyridines (JP7292394B2). Its high purity ensures reliable downstream synthetic efficiency.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1033203-33-6
Cat. No. B13041367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylpyridin-4-ol
CAS1033203-33-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=CC1=O)N
InChIInChI=1S/C6H8N2O/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H3,7,8,9)
InChIKeyGTMOICHYGWWOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6): A Strategic Heterocyclic Building Block for Medicinal Chemistry


2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6) is a polysubstituted pyridine derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is structurally characterized by the presence of an amino group (-NH2) at the 2-position, a hydroxyl group (-OH) at the 4-position, and a methyl group (-CH3) at the 5-position of the pyridine ring . These functional groups confer distinct physicochemical properties and provide multiple handles for chemical modification, classifying it as a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals [1].

Why 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6) Cannot Be Replaced by Generic Pyridine Analogs


Direct substitution of 2-amino-5-methylpyridin-4-ol with simpler pyridine derivatives (e.g., 2-aminopyridine, 4-hydroxypyridine, or 5-methylpyridin-4-ol) is not feasible due to the synergistic and regiospecific interplay of its three functional groups. The precise 2-amino-4-hydroxy substitution pattern is critical for forming specific heterocyclic cores and enabling downstream transformations, such as the synthesis of 2-alkoxy-4-amino-5-methylpyridines, which are valuable intermediates themselves [1]. A generic replacement would lack the required regiochemistry, compromising the efficiency and outcome of established synthetic routes. Furthermore, this specific substitution pattern is a privileged scaffold in medicinal chemistry, often associated with enhanced binding affinity and favorable drug-like properties, which cannot be replicated by a random mixture of functional groups on a different analog [2].

Quantitative Differentiation Evidence for 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6)


Commercial Purity Benchmark: 2-Amino-5-methylpyridin-4-ol Offers Verified High Purity for Reproducible Synthesis

When procuring 2-amino-5-methylpyridin-4-ol, the commercially available purity is a key differentiator for ensuring reproducible synthetic outcomes. A reputable vendor offers this compound at a verified purity of 98% . This level is superior to the more common 95% purity offered by other suppliers for this specific compound, which can lead to unknown impurities interfering with sensitive reactions or requiring additional, costly purification steps .

Organic Synthesis Medicinal Chemistry Quality Control

Differentiated Structural Complexity vs. 2-Amino-4-hydroxy-5-methylpyridine Tautomer

2-Amino-5-methylpyridin-4-ol is often named interchangeably with its tautomer, 2-amino-5-methyl-1H-pyridin-4-one . This tautomeric equilibrium between the pyridinol and pyridinone forms is a unique structural feature that differentiates it from non-tautomerizable analogs. This property influences its hydrogen-bonding capacity and physicochemical profile (e.g., solubility, logP), which are critical for modulating biological activity and pharmacokinetics in drug development. In contrast, simple analogs like 2-aminopyridine or 4-hydroxypyridine lack this equilibrium and offer a less adaptable pharmacophore.

Medicinal Chemistry Drug Design Structure-Activity Relationship

Demonstrated Utility as a Key Intermediate in a Patented Synthesis Route

The unique 2-amino-4-hydroxy substitution pattern of this compound is explicitly required for a patented industrial process. A 2023 patent (JP7292394B2) describes a method for preparing 2-alkoxy-4-amino-5-methylpyridines and/or 2-alkoxy-4-alkylamino-5-methylpyridines, which are valuable intermediates, from the corresponding 2-haloaminopyridines [1]. This synthesis proceeds via the target compound, 2-amino-5-methylpyridin-4-ol, or its derivatives. The patent's specificity underscores that this particular regioisomer is not replaceable by other aminohydroxypyridine isomers in this validated, industrially-relevant route.

Process Chemistry Patent Analysis Agrochemicals

Computational ADME Profile Prediction Indicates Favorable Drug-Like Properties

Computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a standard early-stage filter in drug discovery. While not empirical, these predictions allow for a class-level comparison. For 2-amino-5-methylpyridin-4-ol, its calculated properties suggest it adheres to key drug-likeness rules (e.g., Lipinski's Rule of Five) more favorably than some larger, more lipophilic pyridine analogs. Its lower molecular weight (124.14 g/mol) and calculated logP contribute to a predicted profile with potentially good oral bioavailability, making it a more attractive starting point for lead optimization than heavier, more hydrophobic alternatives [1].

Drug Discovery ADME Computational Chemistry

Validated Utility as a Fluorescent Assay Component via Substituted Aminopyridine Chemistry

Substituted aminopyridines have been developed as novel and highly sensitive fluorescent reporters for amide hydrolase assays, such as for Fatty Acid Amide Hydrolase (FAAH) [1]. The fluorescence of these probes is exquisitely sensitive to the nature and position of substituents on the pyridine ring. The specific 2-amino-4-hydroxy substitution pattern of this compound provides a unique scaffold that can be further elaborated to create tailored fluorescent substrates with optimized excitation/emission wavelengths and enhanced quantum yields. This differentiates it from other aminopyridine isomers, which may yield probes with inferior fluorescence characteristics or stability, thereby improving the sensitivity and robustness of high-throughput screening campaigns.

Assay Development Enzymology High-Throughput Screening

Optimal Use Cases for Procuring 2-Amino-5-methylpyridin-4-ol (CAS 1033203-33-6)


Medicinal Chemistry Hit-to-Lead Optimization

For medicinal chemistry projects targeting kinases, GPCRs, or nuclear receptors, 2-amino-5-methylpyridin-4-ol serves as an ideal, low molecular weight fragment for hit-to-lead optimization. Its favorable predicted drug-like properties (as noted in Section 3) reduce the risk of ADME-related attrition [1]. The multiple functional handles allow for efficient parallel synthesis to explore structure-activity relationships (SAR) rapidly, accelerating the lead optimization timeline compared to starting with more complex and less synthetically tractable cores.

Industrial Process Development for Agrochemical Intermediates

As validated by patent literature (JP7292394B2), this compound is a critical building block for synthesizing a family of 2-alkoxy-4-amino-5-methylpyridines [2]. For process chemists developing large-scale synthetic routes, procuring this specific high-purity intermediate (as detailed in Section 3) ensures a reliable and efficient entry point into this chemical space, minimizing the need for extensive optimization of early-stage steps and providing a clear path to practicing the patented technology.

Development of High-Sensitivity Biochemical Assays

This scaffold is highly relevant for groups developing novel fluorogenic or chromogenic substrates for hydrolase enzymes (e.g., FAAH, proteases). As described in Section 3, the substituted aminopyridine core is the foundation for a class of sensitive fluorescent probes [3]. The specific substitution pattern of 2-amino-5-methylpyridin-4-ol allows for further modification to tune the probe's optical properties and enzyme specificity, enabling the creation of bespoke assays with improved signal-to-noise ratios for high-throughput screening applications.

Chemical Biology Tool Compound Synthesis

Its unique tautomeric equilibrium and defined vectorial chemistry make it an excellent starting material for synthesizing chemical probes, such as affinity-based probes (ABPs) or photoaffinity labels (PALs). The 2-amino group can be readily functionalized with a linker, while the 4-hydroxy group can be leveraged for additional modifications or to modulate physicochemical properties. The high purity available commercially (98%) ensures that the final probe is of high quality, reducing confounding factors in complex biological experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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